Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate
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Overview
Description
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is an organic compound with a complex structure that includes a bromophenyl group, a hydroxy group, and an oxobutenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate typically involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include refluxing the mixture in ethanol for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, leading to modulation of their activity. The hydroxy and oxobutenoate groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another bromophenyl derivative with distinct pharmacological properties.
Uniqueness
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development .
Biological Activity
Methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate (commonly referred to as MBHE) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its structure, synthesis, biological interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of MBHE is C11H9BrO3, with a molecular weight of approximately 269.09 g/mol. The compound features a bromophenyl group , a hydroxy group , and an oxobutenoate moiety , which contribute to its unique chemical reactivity and biological properties .
Property | Value |
---|---|
Molecular Formula | C11H9BrO3 |
Molecular Weight | 269.09 g/mol |
Structural Features | Bromophenyl group |
LogP | 2.20440 |
Synthesis
The synthesis of MBHE typically involves a Knoevenagel condensation reaction followed by esterification. The general synthetic route includes:
- Reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide).
- Refluxing the mixture in ethanol for several hours to yield the desired product.
Biological Activity
Research indicates that MBHE exhibits promising biological activities, particularly as an enzyme inhibitor. Its potential mechanisms of action include:
- Enzyme Inhibition : MBHE has been studied for its ability to inhibit enzymes involved in inflammatory pathways and cancer progression. It binds to specific enzyme active sites, modulating critical signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : Preliminary studies suggest that MBHE may reduce inflammation by inhibiting the production of pro-inflammatory cytokines, although further research is required to confirm these effects .
- Anticancer Properties : There is evidence suggesting that MBHE can inhibit tumor growth through its action on various cellular receptors and enzymes associated with cancer cell metabolism and survival.
Case Studies
- Enzyme Inhibition Studies : In vitro assays demonstrated that MBHE effectively inhibits specific enzymes linked to inflammatory responses. For instance, it was shown to reduce arachidonic acid levels in PLAAT3-overexpressing U2OS cells, indicating its potential as an anti-inflammatory agent .
- Cytotoxicity Tests : In studies evaluating cytotoxic effects, MBHE displayed selective toxicity against certain cancer cell lines while showing minimal effects on normal cells, highlighting its therapeutic potential with reduced side effects .
Comparative Analysis with Similar Compounds
To contextualize MBHE's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains a fluorophenyl group | Different electronic properties due to fluorine |
Methyl 4-(4-chlorophenyl)-4-hydroxy-2-oxobut-3-enoate | Contains a chlorophenyl group | Chlorine's steric and electronic effects differ from bromine |
Methyl 4-(phenyl)-4-hydroxy-2-oxobut-3-enoate | Lacks halogen substitution | Simpler analog without halogen influence |
The presence of the bromophenyl group in MBHE enhances its reactivity and interaction with biological targets compared to other halogenated analogs .
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPHNFANFKOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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